molecular formula C15H13N3O B11503364 1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11503364
M. Wt: 251.28 g/mol
InChI Key: LAAVBCDIIUQCEV-UHFFFAOYSA-N
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Description

3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a member of the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazole core, followed by the introduction of the pyridine ring through cyclization reactions. Key reagents often include isopropylamine, nitriles, and various catalysts to facilitate the formation of the fused ring system. Reaction conditions may involve elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to ensure proper solubility and reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with potentially different properties and applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative was tested against breast cancer cells and showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent anticancer activity .

Anti-inflammatory Properties

Benzimidazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

  • Research Findings : In vitro assays demonstrated that similar compounds effectively reduced edema and inflammation markers in animal models compared to standard drugs like diclofenac .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been documented extensively. The compound's ability to disrupt microbial cell membranes presents a promising avenue for developing new antibiotics.

  • Case Study : A related benzimidazole derivative exhibited strong activity against Helicobacter pylori, a bacterium associated with gastric ulcers .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

  • Multicomponent Reactions : These reactions allow for the efficient synthesis of complex structures from simpler precursors, enhancing the compound's accessibility for research and development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the molecular structure can enhance selectivity and potency against specific biological targets.

ModificationEffect on Activity
Substitution at the 4-positionIncreased COX inhibition
Alteration of the carbonitrile groupEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of 3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the imidazo[1,2-a]pyridine family, such as:

Uniqueness

What sets 3-isopropyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the isopropyl group, for example, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

1-Oxo-3-(propan-2-yl)-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.29 g/mol
  • LogP : 3.144 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 3
  • Polar Surface Area : 41.833 Ų

The biological activity of this compound is primarily linked to its interaction with DNA and inhibition of DNA-dependent enzymes. This mechanism is common among compounds in the benzimidazole class, which often exhibit antitumor and antimicrobial properties through similar pathways.

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of this compound. In vitro assays were conducted on various human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results indicated significant cytotoxicity and inhibition of cell proliferation.

Table 1: Antitumor Activity Assay Results

Cell LineIC50 (µM)Assay Type
A5496.26 ± 0.332D
HCC8276.48 ± 0.112D
NCI-H35820.46 ± 8.633D
MRC-5 (normal)Non-activeN/A

The compound exhibited higher activity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating a need for further optimization to enhance efficacy in more physiologically relevant environments .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing included standard methods such as broth microdilution according to CLSI guidelines.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Saccharomyces cerevisiae64 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

A recent study focused on the synthesis and biological evaluation of various benzimidazole derivatives, including our compound of interest. The findings highlighted its potential as a less toxic alternative for treating tumors while maintaining efficacy against cancer cell proliferation. The study also emphasized the need for further structural modifications to enhance selectivity towards cancer cells while minimizing effects on normal cells like MRC-5 fibroblasts .

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-oxo-3-propan-2-yl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C15H13N3O/c1-9(2)10-7-14(19)18-13-6-4-3-5-12(13)17-15(18)11(10)8-16/h3-7,9,17H,1-2H3

InChI Key

LAAVBCDIIUQCEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N

Origin of Product

United States

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